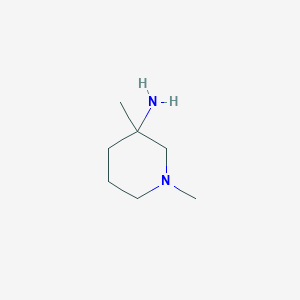

1,3-Dimethylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.govnih.govencyclopedia.pub Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved membrane permeability, metabolic stability, and the capacity to bind effectively to biological targets. researchgate.net Piperidine derivatives are integral to more than twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The versatility of the piperidine scaffold allows for the synthesis of diverse derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, making it a cornerstone of modern drug discovery. nih.gov

Role of 1,3-Dimethylpiperidin-3-amine as a Core Scaffold and Intermediate

This compound, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of various complex molecules. The presence of two methyl groups and an amine functionality on the piperidine ring provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. This strategic positioning of functional groups makes it a valuable scaffold for creating libraries of compounds for biological screening.

A significant application of a stereoisomer of this compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is as a key intermediate in the synthesis of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The specific stereochemistry of this intermediate is critical for the biological activity of the final drug molecule. The synthesis of this intermediate often starts from 1-benzyl-4-methyl-3-ketone piperidine.

Overview of Current Research Trajectories Involving the Compound

Current research involving piperidine derivatives, including structures related to this compound, is focused on several key areas of drug discovery. Scientists are actively exploring new synthetic methodologies to create novel piperidine-based compounds with enhanced therapeutic properties. news-medical.net

Research is ongoing in the development of piperidine derivatives as:

Anticancer agents: Investigating their potential to inhibit tumor growth. researchgate.net

Neuroprotective agents: Designing molecules for the treatment of neurodegenerative diseases like Alzheimer's. nih.govajchem-a.com

Antimicrobial and Antiviral agents: Synthesizing compounds to combat infectious diseases. researchgate.net

Analgesics: Developing new pain management therapies. nih.gov

α-Glucosidase inhibitors: Creating potential treatments for type 2 diabetes. mdpi.com

The development of multi-target ligands, where a single molecule is designed to interact with multiple biological targets, is a particularly promising area of research for piperidine derivatives. nih.govrsc.org This approach aims to address the multifactorial nature of complex diseases.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFCKCLPXCXQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethylpiperidin 3 Amine and Its Derivatives

Established Synthetic Pathways for the Piperidine (B6355638) Core

The construction of the piperidine ring, a fundamental component of 1,3-dimethylpiperidin-3-amine, can be achieved through various established synthetic routes. These methods often begin with readily available precursors and involve multi-step transformations to yield the desired piperidine structure.

Synthesis from Substituted Piperidones

One common strategy for synthesizing the piperidine core involves the use of substituted piperidones as starting materials. For instance, 1-benzyl-4-methyl-3-ketone piperidine can be utilized as a precursor. chemdad.com The synthesis of such piperidin-4-ones can be achieved by reducing tetrahydropyridin-4-ylidene ammonium (B1175870) salts. googleapis.com

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a key strategy in the synthesis of amines like this compound. harvard.edunih.gov This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu

Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride, which are known for their selectivity in reducing the iminium ion in the presence of the carbonyl precursor. harvard.edu For example, 1-benzyl-4-methyl-3-ketone piperidine can be reacted with a methylamine solution in the presence of a catalyst like TiCl4 and a base such as triethylamine to form the desired amine. chemdad.com The use of sodium triacetoxyborohydride is particularly advantageous as it is a highly selective reducing agent for reductive amination and the protocol is generally high-yielding and tolerant of various functional groups. harvard.edugoogleapis.com

The table below summarizes key aspects of reductive amination strategies.

| Starting Material | Reagents | Key Features |

| Aldehydes, Ketones | Primary or secondary amines, reducing agents (e.g., NaBH(OAc)3, NaCNBH3) | Forms C-N bonds, avoids overalkylation, high-yielding. harvard.edugoogleapis.com |

| 1-benzyl-4-methyl-3-ketone piperidine | Methylamine, TiCl4, NEt3 | Specific example for the synthesis of a this compound precursor. chemdad.com |

Multi-Step Approaches from Pyridine (B92270) and Piperidine Precursors

Multi-step synthetic sequences starting from pyridine and piperidine precursors are also well-established routes to this compound and its derivatives. These approaches offer flexibility in introducing various substituents onto the piperidine ring.

From 3-amino-4-methylpyridine (B17607): This commercially available starting material can be converted to the target compound through a series of reactions. nbinno.com A common pathway involves N-acylation, followed by quaternization of the pyridine nitrogen, and subsequent reduction of the pyridine ring to a piperidine. googleapis.com For example, 3-amino-4-methylpyridine can be reacted with acetic anhydride or acetyl chloride for N-acylation. googleapis.com Another approach involves the reaction of 3-amino-4-methylpyridine with methylcarbonate under the influence of sodium hydride. google.com The synthesis of 3-amino-4-methylpyridine itself can be achieved from 3-halo-4-methylpyridine or 4-methylpyridine through various methods. google.compatsnap.com

From 4-methylpicoline (3-Methylpyridine): 3-Methylpyridine, also known as 3-picoline, serves as a precursor in several synthetic routes. wikipedia.org It can be produced industrially from acrolein and ammonia. wikipedia.org

From 3-amino-4-methylpiperidine: This piperidine derivative is a key intermediate that can be further modified to yield this compound. A patented method describes starting from 3-amino-4-methyl piperidine, which undergoes N-methoxycarbonylation, catalytic hydrogenation, a nucleophilic substitution reaction, and an amide reduction, followed by chiral resolution to obtain the desired product. google.com

The following table outlines the different precursors and their roles in the synthesis.

| Precursor | Key Transformation Steps |

| 3-amino-4-methylpyridine | N-acylation, quaternization, reduction of pyridine ring. googleapis.com |

| 4-methylpicoline | Can be converted to 3-amino-4-methylpyridine. google.compatsnap.com |

| 3-amino-4-methylpiperidine | N-methoxycarbonylation, hydrogenation, nucleophilic substitution, amide reduction. google.com |

Stereoselective Synthesis Approaches to Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer.

Chiral Resolution Techniques Employing Resolving Agents

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

For the resolution of this compound analogues, chiral acids are commonly employed as resolving agents. L-di-p-toluoyltartaric acid (L-DTTA) and D-di-p-toluoyltartaric acid (D-DTTA) are effective resolving agents for creating diastereomeric salts with the racemic amine. google.com For example, cis-1-benzyl-N,4-dimethylpiperidin-3-amine can be resolved using L-DTTA to yield the (3R,4R) enantiomer. google.com The choice of solvent can significantly impact the efficiency of the resolution. mdpi.com

The table below details the resolving agents and their applications.

| Resolving Agent | Application |

| L-di-p-toluoyltartaric acid (L-DTTA) | Resolution of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine to obtain the (3R,4R) enantiomer. google.comchemicalbook.com |

| D-di-p-toluoyltartaric acid (D-DTTA) | Used for resolving racemic mixtures of amines. |

Asymmetric Hydrogenation in Piperidine Synthesis

Asymmetric hydrogenation is a powerful technique that introduces chirality during the synthesis of the piperidine ring itself. wikipedia.org This method utilizes a chiral catalyst to selectively produce one enantiomer over the other during a hydrogenation reaction. wikipedia.org

In the context of piperidine synthesis, asymmetric hydrogenation can be applied to pyridine derivatives. nih.gov For instance, N-iminopyridinium ylides can be efficiently hydrogenated in the presence of a chiral catalyst to provide substituted piperidines with good enantiomeric excesses. nih.gov Another approach involves the asymmetric hydrogenation of substituted N-benzylpyridinium salts using an iridium catalyst, which has been shown to produce α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. acs.org

The following table summarizes different asymmetric hydrogenation strategies.

| Substrate | Catalyst System | Outcome |

| N-iminopyridinium ylides | Chiral catalyst | Enantioenriched substituted piperidines. nih.gov |

| N-benzylpyridinium salts | Iridium catalyst with a P,N ligand (e.g., MeO-BoQPhos) | Highly enantioselective synthesis of α-aryl and α-heteroaryl piperidines. acs.org |

Biocatalytic Approaches Utilizing Engineered Enzymes (e.g., Imine Reductases) for Asymmetric Reductive Amination

The asymmetric synthesis of chiral amines, particularly within complex scaffolds like substituted piperidines, presents a significant challenge in synthetic chemistry. Biocatalysis, utilizing engineered enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods. researchgate.netfrontiersin.org Imine reductases (IREDs) and reductive aminases (RedAms) are at the forefront of this revolution, enabling the highly stereoselective synthesis of chiral amines through asymmetric reductive amination. researchgate.netresearchgate.net

These NAD(P)H-dependent enzymes catalyze the reduction of an imine or iminium ion intermediate, formed from a ketone or aldehyde and an amine, to the corresponding chiral amine. researchgate.netmdpi.com The process is highly atom-economical and operates under mild, aqueous conditions, aligning with the principles of green chemistry. frontiersin.org The power of this approach lies in the ability to engineer these enzymes through techniques like directed evolution and rational design. This allows for the enhancement of their stability, activity, and substrate scope, tailoring them for the synthesis of specific, high-value molecules, including complex pharmaceutical intermediates. frontiersin.orgmdpi.com

Recent research has demonstrated the application of this technology for the synthesis of trisubstituted piperidines. Multi-enzymatic and chemo-enzymatic cascades have been developed that start from achiral precursors. researchgate.netelsevierpure.com For instance, a highly enantioselective transamination can be used to generate an optically pure enamine or imine intermediate. This intermediate is then subjected to a diastereoselective reduction, catalyzed either by an IRED or a chemical method like platinum(0)-catalyzed flow hydrogenation, to yield piperidines with three chirality centers with excellent stereocontrol. researchgate.netelsevierpure.com The coupling of two biocatalytic reactions in a concurrent one-pot process is also possible, further streamlining the synthesis. elsevierpure.com

The versatility of IREDs allows them to accept a wide range of ketone and amine substrates, making them valuable tools for creating diverse amine products. google.comresearchgate.net Researchers have successfully over-expressed IRED genes in host organisms like Escherichia coli to create whole-cell biocatalysts. These systems are particularly advantageous for preparative-scale synthesis as they only require an inexpensive source like glucose for cofactor regeneration, circumventing the need for stoichiometric amounts of expensive NADPH. nih.gov

Table 1: Performance of Engineered Imine Reductases in Asymmetric Reductive Amination

| Enzyme Variant | Ketone Substrate | Amine Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| AcRedAm-Q237A | 1-Indanone | Propargylamine | (R)-Rasagiline | >50% | >99% |

| (R)-IRED (S. sp. GF3587) | 2-Methyl-1-pyrroline | - | (R)-2-Methylpyrrolidine | >95% | >99% |

| (R)-IRED (S. sp. GF3587) | 1-Methyl-3,4-dihydroisoquinoline | - | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | >95% | 98% |

| EneIRED (Pseudomonas sp.) | 3-Methyl-2-cyclohexenone | Cyclopropylamine | (1R,3S)-3-Cyclopropylamino-3-methylcyclohexan-1-ol | High | >99% |

This table is generated based on data from multiple sources to illustrate the capabilities of engineered enzymes. frontiersin.orgnih.govnih.gov

Optimization of Reaction Conditions and Yields in Piperidine Synthesis

The efficient synthesis of the piperidine core structure is highly dependent on the careful optimization of reaction conditions to maximize product yield and minimize the formation of byproducts. Various synthetic methods for constructing the piperidine ring have been developed, each with its own set of parameters that can be fine-tuned. beilstein-journals.orgnih.gov

One modern approach is the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. beilstein-journals.org This method offers a green and efficient route to piperidine derivatives. Optimization of this process involves several key parameters:

Base Addition: The choice of base is critical to suppress the formation of the hydromonomeric byproduct. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in improving the yield of the desired cyclized product. beilstein-journals.org

Electrolytic Parameters: Current density and the choice of solvent are crucial. For instance, using a flow microreactor with a large specific surface area enhances the reduction of the substrate imine at the cathode, leading to better yields compared to conventional batch reactors. beilstein-journals.org

Flow Rate: In a flow system, the residence time, controlled by the flow rate, must be optimized to ensure complete reaction without promoting side reactions. beilstein-journals.org

Another important strategy is the aza-Prins cyclization, which converts homoallylic amines and aldehydes into piperidine derivatives. researchgate.net The optimization of this reaction has been achieved by employing a combination of an N-heterocyclic carbene (NHC)-copper(I) complex as a promoter and Zirconium(IV) chloride (ZrCl₄) as a chloride source under mild conditions. researchgate.net

Radical-mediated cyclizations also provide a pathway to piperidines. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex. nih.gov A key challenge in this reaction is the competitive 1,5-hydride transfer process, which leads to the formation of a linear alkene byproduct. Optimization involves adjusting reaction conditions to favor the desired radical rebound and cyclization pathway over the undesired hydrogen transfer. nih.gov

Table 2: Effect of Reaction Parameter Optimization on Piperidine Synthesis Yield

| Synthetic Method | Key Parameter Optimized | Initial Yield (%) | Optimized Yield (%) |

| Electroreductive Cyclization | Addition of DBU base | Moderate (byproduct formation) | Good (suppressed byproduct) |

| Aza-Prins Cyclization | Catalyst System (NHC-Cu(I)/ZrCl₄) | Low to Moderate | Satisfactory |

| Radical-Mediated Cyclization | Catalyst/Reaction Conditions | Moderate (alkene byproduct) | Good (minimized byproduct) |

This table provides a qualitative summary of optimization outcomes based on findings in the literature. beilstein-journals.orgnih.govresearchgate.net

Design and Synthesis of Novel Precursors for this compound Structures

The synthesis of a specifically substituted molecule like this compound hinges on the rational design and availability of suitable precursors. While direct synthetic routes are not extensively documented, general strategies for preparing piperidines with substitution at the 3-position provide a blueprint for designing novel precursors. youtube.com

One versatile class of precursors is substituted 4-piperidones . These can be synthesized and then functionalized at the C-3 position. For example, alkylation of the ketone enolate under alkaline conditions can introduce one of the required methyl groups at the 3-position. youtube.com The resulting 3-methyl-4-piperidone is a key intermediate that can be further elaborated. The introduction of the 3-amino and the second methyl group could potentially be achieved through reactions like a reductive amination of the 4-keto group followed by further functionalization, or by converting the ketone to an amine via a multi-step sequence.

Another major strategy involves the cyclization of linear precursors . This typically involves the reaction of a primary amine with a 1,5-dielectrophile. youtube.com For the target molecule, a precursor such as a 1,5-dihalopentane derivative, appropriately substituted to yield the desired 1,3,3-substitution pattern upon cyclization with methylamine, would be required. The synthesis of such a highly functionalized dielectrophile is a key challenge in this approach.

Organometallic approaches offer another avenue for precursor synthesis. Enantiomerically enriched 5-methylene piperidines have been synthesized from protected β-aminoalkyl zinc iodides, which in turn can be derived from amino acids. whiterose.ac.uk These methylene piperidines could potentially be converted into the target structure through functional group manipulations, such as hydroboration-oxidation to introduce a hydroxyl group, followed by oxidation and amination steps.

The synthesis of precursors can also start from readily available heterocyclic compounds. For example, substituted pyridines can be reduced to tetrahydropyridines, which can then undergo further reactions like hydroboration or epoxidation to install functional groups at the desired positions. youtube.com

Table 3: Potential Precursor Classes for 1,3-Disubstituted Piperidines

| Precursor Class | General Synthetic Strategy | Key Intermediate Example | Potential Next Steps for Target Synthesis |

| Substituted Piperidinones | Cyclization followed by α-functionalization | 3-Methyl-4-piperidone | Reductive amination, Strecker synthesis, or similar C-N bond formations |

| Functionalized 1,5-Dielectrophiles | Multi-step organic synthesis | 2,4-Dimethyl-1,5-dihalopentane | Cyclization with methylamine |

| Organometallic Reagents | Synthesis from chiral pool (e.g., amino acids) | Protected β-aminoalkyl zinc iodide | Copper-catalyzed coupling and cyclization |

| Substituted Pyridines | Reduction and functionalization | 3-Methylpyridine | Reduction, N-methylation, functionalization of the double bond |

Chemical Reactivity and Derivatization Strategies of 1,3 Dimethylpiperidin 3 Amine

Oxidation Reactions of the Amine Moiety and Piperidine (B6355638) Ring (e.g., N-oxide formation)

The nitrogen atoms in 1,3-dimethylpiperidin-3-amine are susceptible to oxidation. The tertiary amine within the piperidine ring can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. For instance, in related piperidine derivatives, oxidation has been a key step in synthetic pathways. researchgate.netmdpi.com One approach involved the oxidation of an alcohol derivative to a ketone, followed by reductive amination. researchgate.netmdpi.com While specific studies on the direct oxidation of this compound are not detailed in the provided results, the formation of N-oxides is a predictable reaction based on the general reactivity of tertiary amines.

Reduction Reactions Affecting the Piperidine Ring and Amine Functionality

Reduction reactions are crucial for modifying the piperidine ring and its substituents. In the synthesis of related compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, reduction of a carbamate (B1207046) group is a key step to yield the final amine. Common reducing agents for such transformations include lithium aluminium hydride and sodium borohydride (B1222165). google.comgoogle.comnih.gov For example, the reduction of a pyridinium (B92312) salt using sodium borohydride has been employed to produce the corresponding piperidine derivative. Similarly, the reduction of an amide can be achieved with agents like red aluminum. google.com These methods highlight the potential to selectively reduce functional groups on the piperidine ring or those attached to it. google.com

Nucleophilic Substitution Reactions at Nitrogen and Ring Positions

The amine groups of this compound can act as nucleophiles. The primary amine is particularly reactive in nucleophilic substitution reactions. libretexts.orgyoutube.com It can react with alkyl halides, leading to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts if the reaction is not controlled. libretexts.orgyoutube.comyoutube.com This reactivity is fundamental to many synthetic applications. cymitquimica.com

Nucleophilic aromatic substitution (SNAr) reactions are also relevant, where an amine displaces a leaving group on an aromatic ring. nih.govclockss.org This is a key reaction in the synthesis of pharmaceutical compounds where a piperidine-containing fragment is coupled with an aromatic or heteroaromatic system.

N-Alkylation and Acylation Chemistry of the Amine Group

The primary amine group of this compound readily undergoes N-alkylation and N-acylation. Alkylation with alkyl halides can introduce various substituents onto the nitrogen atom. researchgate.net Acylation, the reaction with acyl chlorides or anhydrides, forms amides. nih.gov These reactions are fundamental in building more complex molecules. For instance, N-acylation followed by reduction is a common strategy to introduce specific alkyl groups. mdpi.com

Table 1: Examples of N-Alkylation and Acylation Reactions

| Reactant | Reagent | Product Type |

| Primary Amine | Alkyl Halide | Secondary Amine |

| Primary Amine | Acyl Chloride | Amide |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

This table is a generalized representation based on the reactivity of amine groups.

Salt Formation for Enhanced Chemical Utility and Stability (e.g., Hydrochloride, Acetate (B1210297) Salts)

The basic nature of the amine groups in this compound allows for the formation of various salts. These salts often exhibit improved stability, crystallinity, and solubility characteristics compared to the free base, which is advantageous for purification and handling. google.comgoogle.com

Commonly formed salts include the hydrochloride and acetate salts. google.comgoogle.com The hydrochloride salt is often prepared by treating the amine with hydrochloric acid in a suitable solvent like ethanol. chemicalbook.com The formation of the dihydrochloride (B599025) salt is also possible, indicating that both amine groups can be protonated. nih.gov

The acetate salt has been shown to provide excellent stability and high optical purity, making it a preferred form for certain applications. google.comgoogle.com The choice of the counter-ion can significantly impact the physical properties of the resulting salt.

Table 2: Common Salts of Piperidine Derivatives

| Salt Type | Formation Reagent | Key Advantages |

| Hydrochloride | Hydrochloric Acid | Good crystallinity |

| Acetate | Acetic Acid | Excellent stability, high optical purity google.comgoogle.com |

| Tartrate | Tartaric Acid | Used for chiral resolution |

This table summarizes common salt forms and their advantages based on information for related piperidine compounds.

This compound: A Linchpin in Modern Medicinal Chemistry

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks that can serve as the foundation for new therapeutic agents. Among the vast array of heterocyclic compounds, the piperidine scaffold holds a place of prominence, featuring in numerous FDA-approved drugs. enamine.net A particularly noteworthy derivative, this compound and its related structures, has emerged as a critical intermediate, especially in the synthesis of targeted therapies. This article explores the specific and vital roles of this compound and its associated scaffolds in contemporary drug discovery and development.

Role As a Key Intermediate in Medicinal Chemistry Research

The utility of 1,3-dimethylpiperidin-3-amine and its analogues in medicinal chemistry is primarily centered on their function as versatile building blocks. Their specific stereochemistry and functional group arrangement make them ideal starting points for constructing complex, biologically active molecules.

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways for numerous cytokines and growth factors that are pivotal in inflammation and immune responses. nih.gov As such, inhibitors of these kinases have become a major focus for treating autoimmune diseases. The piperidine (B6355638) moiety is a key structural feature in several JAK inhibitors.

The synthesis of the JAK inhibitor Tofacitinib, for example, heavily relies on a specific chiral piperidine derivative. nih.gov The compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is considered a key intermediate in the manufacturing process of this important drug. nih.govresearchgate.net Various synthetic routes have been developed to produce this intermediate with high yield and purity, underscoring its industrial and pharmaceutical importance. researchgate.net

The synthesis of Tofacitinib, a JAK inhibitor approved for the treatment of conditions like rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, is a multi-step process where the precise stereochemistry of the piperidine intermediate is crucial for the final drug's efficacy. nih.govgoogle.com The key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is often prepared from starting materials such as 3-amino-4-methylpyridine (B17607) or 4-methyl-picoline. nih.govresearchgate.net

Several patented and published methods detail the synthesis of this crucial intermediate. One common approach involves the N-methoxycarbonylation of 3-amino-4-methylpyridine, followed by catalytic hydrogenation, a nucleophilic substitution reaction, and an amide reduction. google.com Chiral resolution, often using agents like L-di-p-toluoyltartaric acid (L-DTTA), is a critical step to isolate the desired (3R,4R) enantiomer. Innovations in the process aim to improve yield, optical purity, and safety, for instance, by using Red-Al as a cost-effective reducing agent or replacing hazardous reagents. researchgate.net

A novel process has been developed for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or its salt, which is then used to prepare Tofacitinib. google.comwipo.int This process can enhance the optical purity significantly; for example, isolating the intermediate as an acetate (B1210297) salt can increase the chiral purity from 95.2% to 99.8%. google.com

The table below outlines a generalized synthetic pathway for a key Tofacitinib intermediate.

| Step | Starting Material | Reagents/Conditions | Product | Purpose |

| 1 | 3-Amino-4-methylpyridine | Sodium hydride, Methyl carbonate | 4-picoline-3-ylcarbamic acid methyl ester | N-methoxycarbonylation. google.com |

| 2 | 4-picoline-3-ylcarbamic acid methyl ester | Rh/C, Acetic Acid | Acetate of 4-methyl piperidine-3-ylcarbamic acid methyl ester | Catalytic hydrogenation. google.com |

| 3 | Acetate of 4-methyl piperidine-3-ylcarbamic acid methyl ester | Benzyl bromide, Acid scavenger | 1-benzyl-4-methyl piperidine-3-ylcarbamic acid methyl ester hydrochloride | N-benzylation. google.com |

| 4 | 1-benzyl-4-methyl piperidine-3-ylcarbamic acid methyl ester hydrochloride | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | (3R,4R/3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | Amide reduction. researchgate.net |

| 5 | Racemic mixture from Step 4 | L-di-p-toluoyltartaric acid (L-DTTA) | bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine (B1201142) L-di-p-toluyl tartrate | Chiral resolution to isolate the desired (3R,4R) stereoisomer. google.com |

Beyond its role in JAK inhibitor synthesis, the 3-aminopiperidine scaffold is a valuable building block for creating more complex polycyclic and heterocyclic systems. These scaffolds provide a three-dimensional structure that is highly sought after in drug discovery to improve properties like specificity and novelty. The synthesis of pyrrolo[2,3-d]pyrimidines, which are themselves important biological purine (B94841) analogues, can be achieved through the cyclization of precursors derived from amino-pyrimidines. researchgate.net

The functional groups on the piperidine ring—specifically the amino group at the 3-position—allow for a variety of chemical transformations. This enables chemists to build fused or spirocyclic ring systems. For example, reductive amination of a protected 3-piperidone with an amino acid ester is a common method to introduce the 3-amino substituent, which can then be further elaborated into more complex peptide analogues or other heterocyclic structures. acs.org

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals. enamine.netthieme-connect.com The strategic incorporation of chiral piperidine scaffolds, including those with a 3-amino substitution pattern, is a key tactic in modern drug discovery. thieme-connect.comthieme-connect.com Introducing these scaffolds can profoundly and beneficially influence a molecule's properties. thieme-connect.comthieme-connect.com

The key advantages of using chiral piperidine scaffolds in drug design include:

Enhancing Biological Activity and Selectivity : The rigid, three-dimensional nature of the piperidine ring helps to orient substituents in a precise spatial arrangement. thieme-connect.com This conformational restriction can lead to a stronger and more selective interaction with a biological target, such as an enzyme active site or a receptor binding pocket. thieme-connect.com

Improving Pharmacokinetic Properties : The metabolic stability of a drug candidate can often be improved by incorporating a piperidine scaffold. enamine.net The ring is generally more resistant to metabolism compared to more flexible aliphatic chains.

Exploring Novel Chemical Space : The use of complex scaffolds like substituted piperidines allows chemists to move beyond flat, aromatic structures and explore new, sp3-rich chemical space, which is considered a fruitful area for identifying novel drug candidates. enamine.net

The development of libraries based on diverse piperidine analogues is a common strategy in lead discovery programs. enamine.netnih.gov

The following table summarizes the strategic value of piperidine scaffolds in drug discovery.

| Feature | Impact on Drug Design | Example Application |

| Structural Rigidity | Enhances binding affinity and selectivity by pre-organizing functional groups for optimal target interaction. thieme-connect.com | Design of selective kinase inhibitors where specific conformations are required for activity. nih.gov |

| Chirality | Allows for stereospecific interactions with chiral biological targets, often leading to improved potency and reduced off-target effects. thieme-connect.comthieme-connect.com | Use of the (3R,4R) stereoisomer of the piperidine intermediate is essential for Tofacitinib's efficacy. |

| Basic Nitrogen Atom | Modulates physicochemical properties like solubility and can serve as a key hydrogen bond acceptor in protein-ligand interactions. acs.org | Salt formation to improve the handling and bioavailability of a drug substance. google.com |

| Synthetic Tractability | The scaffold can be readily functionalized at multiple positions to create diverse libraries of compounds for screening. enamine.netnih.gov | Generation of compound libraries for high-throughput screening to identify new lead molecules. nih.gov |

Biological Activity and Mechanistic Insights of 1,3 Dimethylpiperidin 3 Amine Derivatives

Studies on Enzyme Inhibition Mechanisms and Specificity

Derivatives of piperidine (B6355638) have been identified as potent inhibitors of various enzymes, with their mechanism of action being a key area of investigation. A notable example is the inhibition of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras, which are implicated in cancer signaling.

In the pursuit of novel FTase inhibitors, a piperidine derivative was discovered with moderate inhibitory activity (IC50 = 420 nM). acs.org This led to a systematic medicinal chemistry effort to enhance its potency. acs.org The mechanism of such inhibitors can vary, including competitive, noncompetitive, or uncompetitive binding with respect to the substrate. nih.gov Some inhibitors may exhibit time-dependent inhibition, where they bind slowly to the enzyme, or tight-binding inhibition, where the inhibitor's affinity is very high, close to the enzyme concentration in the assay. nih.gov In some cases, inhibition can be irreversible due to covalent modification of the enzyme. nih.gov

Piperidine analogues have also been developed as inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). utmb.edunih.gov The specificity of these compounds for different transporters is highly dependent on their chemical structure, particularly their stereochemistry. utmb.edunih.gov For instance, certain N-benzylpiperidine analogs have been designed as dual inhibitors of acetylcholinesterase (AChE) and BACE-1, enzymes critically involved in Alzheimer's disease. mdpi.com

Analysis of Receptor Ligand Interactions and Binding Affinity

Piperidine derivatives are well-represented as ligands for a multitude of receptors, particularly G protein-coupled receptors (GPCRs) and sigma receptors. The affinity and selectivity of these interactions are central to their pharmacological effects.

Studies on piperidine analogues have revealed high-affinity binding to mu-opioid receptors (MOR). acs.org For example, compound 23 , an analogue of a tramadol (B15222) metabolite, was found to be a highly potent and selective MOR agonist with a binding affinity (Kᵢ) of 0.0034 nM. acs.org Molecular docking studies suggest that the protonated nitrogen of the piperidine ring can form hydrogen bonds with key amino acid residues like D56 and H⁶.⁵² in the receptor's binding pocket. acs.org

Similarly, piperidine-based compounds have been developed as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. rsc.orgnih.govnih.gov A series of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone derivatives showed nanomolar affinity for the σ₁ receptor, with compound 1 displaying a Kᵢ value of 3.2 nM. rsc.org The piperidine ring itself has been identified as a crucial structural element for high affinity at the σ₁ receptor. nih.govnih.gov

Furthermore, piperidine derivatives have been successfully designed as antagonists for the P2Y₁₄ receptor, an inflammatory-related GPCR. nih.gov A reference antagonist, PPTN , features a phenyl-piperidine structure. Modifications to this piperidine moiety, such as creating rigid, bridged analogues, have been explored to probe receptor affinity. nih.gov For instance, a quinuclidine (B89598) analogue, which constrains the piperidine ring in a boat conformation, maintained good P2Y₁₄R binding affinity (IC₅₀ 20.0 nM). nih.gov

The following table summarizes the binding affinities of selected piperidine derivatives for various receptors.

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| Compound 23 (Tramadol analogue) | Mu-Opioid Receptor (MOR) | Kᵢ = 0.0034 nM | acs.org |

| Compound 1 | Sigma-1 Receptor (σ₁) | Kᵢ = 3.2 nM | rsc.org |

| Haloperidol (reference) | Sigma-1 Receptor (σ₁) | Kᵢ = 2.5 nM | rsc.org |

| Compound 5 | Histamine H₃ Receptor (hH₃R) | Kᵢ = 7.70 nM | nih.gov |

| Compound 5 | Sigma-1 Receptor (σ₁) | Kᵢ = 3.64 nM | nih.gov |

| Compound 11 | Histamine H₃ Receptor (hH₃R) | Kᵢ = 6.2 nM | nih.gov |

| Compound 11 | Sigma-1 Receptor (σ₁) | Kᵢ = 4.41 nM | nih.gov |

| PPTN (P2Y₁₄R Antagonist) | P2Y₁₄ Receptor | IC₅₀ = 7.96 nM | nih.gov |

| Quinuclidine analogue 5 | P2Y₁₄ Receptor | IC₅₀ = 20.0 nM | nih.gov |

Elucidation of Molecular Mechanisms Influencing Biochemical Pathways (e.g., Signal Transduction)

The interaction of piperidine derivatives with their molecular targets initiates a cascade of events that influence various biochemical pathways. These compounds can activate or inhibit critical signaling pathways involved in cell proliferation, inflammation, and survival. nih.gov

For example, piperidine-based FTase inhibitors block the processing of H-Ras, a key protein in signal transduction pathways that control cell growth and differentiation. acs.org The inhibition of FTase prevents the attachment of a farnesyl group to Ras, which is necessary for its localization to the cell membrane and subsequent activation of downstream signaling, such as the PI3K/Akt pathway. nih.gov

Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit the PI3K/Akt/GSK3β signal transduction pathway and can downregulate NF-κB signaling, a central pathway in inflammatory responses. mdpi.comnih.gov It can also induce apoptosis (programmed cell death) in cancer cells by modulating the levels of Bax and Bcl-2 proteins and activating caspases. nih.gov The ability of piperidine derivatives to modulate these pathways underscores their potential as therapeutic agents in various diseases. ijnrd.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation for Piperidine Analogues

The biological activity of piperidine analogues is profoundly influenced by their three-dimensional structure and the nature of their functional groups. researchgate.net SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. ajchem-a.com

Stereochemistry plays a pivotal role in the biological activity of piperidine derivatives, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. ontosight.ai

In the context of FTase inhibitors, optical resolution of a potent derivative revealed that only the (+)-enantiomer exhibited strong enzyme inhibition, while the (–)-enantiomer was significantly weaker. acs.org Similarly, for monoamine transporter inhibitors based on a 3,4-disubstituted piperidine scaffold, the stereochemistry dictates the selectivity. utmb.edunih.gov Studies showed that (-)-cis analogues tend to be selective for the dopamine and norepinephrine transporters (DAT/NET), whereas (-)-trans and (+)-cis isomers show selectivity for the serotonin transporter (SERT) or SERT/NET. utmb.edunih.gov

The synthesis of piperidine analogues often requires stereoselective methods to control the configuration at chiral centers. nih.govnih.gov For example, the hydrogenation of substituted pyridines can diastereoselectively yield cis-piperidines, which can then be epimerized to their trans-diastereoisomers. rsc.org The specific configuration, such as the (3R,4R) arrangement in (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is critical for its interaction with biological targets. acs.orgunica.itnih.gov

The type and position of functional groups on the piperidine ring are critical determinants of binding affinity and selectivity. ajchem-a.com

For FTase inhibitors derived from a 5-nitropiperidin-2-one scaffold, SAR studies demonstrated the importance of specific functional groups. acs.org The 3-pyridylmethyl group at the N-1 position was found to be crucial for activity, as changing the nitrogen's position within the pyridine (B92270) ring led to a complete loss of inhibition. acs.org The nitro group at the C-5 position was also essential. acs.org

In the development of MOR agonists, exploration of the linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, was shown to be pivotal for binding affinity and selectivity. acs.org The presence of a substitution on the piperidine nitrogen was also found to be important for binding activity. acs.org

For σ₁ receptor ligands, molecular dynamics simulations have shown that different interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket are responsible for variations in affinity. nih.gov N-methylpiperidine derivatives, for instance, showed high σ₁ affinity and selectivity over the σ₂ subtype. nih.gov The N-benzyl substitution is known to increase lipophilicity, which can enhance membrane penetration and bioavailability. mdpi.com Furthermore, the placement of functional groups in either an equatorial or axial position relative to the amino group can significantly impact properties like basicity and lipophilicity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Analysis for 1,3-Dimethylpiperidin-3-amine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For derivatives of this compound, molecular docking studies can elucidate how these compounds interact with biological targets. For instance, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a known reagent in the synthesis of Janus tyrosine kinase (JAK) inhibitors. chemicalbook.com Docking studies of such derivatives into the ATP-binding site of JAKs would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to their inhibitory activity.

The process involves preparing a 3D structure of the ligand and the receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity. The results can be visualized to understand the binding mode and can be used to correlate structural features with biological activity. For example, studies on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have successfully used molecular docking to suggest binding modes and correlate them with anti-inflammatory and anticancer activities. nih.gov This approach could be similarly applied to a series of this compound derivatives to build structure-activity relationships (SAR).

Table 1: Key Interaction Types in Ligand-Target Binding

| Interaction Type | Description | Potential Role in this compound Derivative Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | The amine group in this compound derivatives can act as a hydrogen bond donor or acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl groups and the piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar pockets of a binding site. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The nitrogen atom of the piperidine ring can be protonated, leading to electrostatic interactions with negatively charged residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity by optimizing the fit between the ligand and the receptor surface. |

Conformational Analysis of the Piperidine Ring and Substituent Effects

A critical aspect of the conformational analysis of 1,3-disubstituted piperidines is the A(1,3) strain, which is the steric strain between an axial substituent at C2 or C6 and a substituent on the nitrogen atom. researchgate.net In the case of this compound, the interaction between the methyl group on the nitrogen and the axial methyl group at the 3-position would be a key determinant of the preferred conformation. If the methyl group at C3 is in an axial position, it experiences 1,3-diaxial interactions with the axial hydrogens at C5 and the substituent on the nitrogen.

Nuclear Magnetic Resonance (NMR) studies on related dimethylpiperidine derivatives have shown that bulky groups can be forced into an axial conformation due to severe A(1,3) interaction in the equatorial conformation. researchgate.net The free energy of activation for rotation around the N-C bond can be determined, providing quantitative data on the energetic cost of these interactions. researchgate.net For this compound, computational methods like molecular mechanics (using force fields such as MMFF or AMBER) and quantum mechanics can be used to calculate the relative energies of different chair and boat conformations and the rotational barriers of the substituents.

Table 2: Predicted Conformational Preferences of this compound

| Conformer | C3-Methyl Position | N-Methyl Position | Relative Energy (Predicted) | Key Steric Interactions |

| Chair 1 | Equatorial | Equatorial | Low | Gauche interactions |

| Chair 2 | Axial | Equatorial | Higher | 1,3-Diaxial interactions with axial H at C5 |

| Chair 3 | Equatorial | Axial | Higher | A(1,3) strain with axial H at C2 and C6 |

| Chair 4 | Axial | Axial | Highest | 1,3-Diaxial interactions and A(1,3) strain |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties. For this compound, these calculations can offer insights into its reactivity, stability, and spectroscopic properties.

One of the key applications is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua For this compound, the MEP would show negative potential around the nitrogen atoms, confirming their nucleophilic character, and positive potential around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Relatively high | Poor electron acceptor |

| HOMO-LUMO Gap | Large | High kinetic stability |

| MEP Minimum | Located on the nitrogen atoms | Nucleophilic centers |

| Dipole Moment | Non-zero | Polar molecule |

Prediction of Stereoselectivity in Enzymatic and Chemical Reactions

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the synthesis of chiral molecules like many derivatives of this compound. Computational methods can be employed to predict and rationalize the stereochemical outcome of both enzymatic and chemical reactions.

In enzymatic reactions, the stereoselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients the substrate for a particular reaction pathway. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of a this compound derivative within an enzyme's active site. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored.

Table 4: Computational Approaches for Predicting Stereoselectivity

| Method | Application | Information Obtained |

| Molecular Docking | Enzymatic reactions | Preferred binding mode of the substrate, proximity and orientation of catalytic residues. |

| Molecular Dynamics (MD) Simulations | Enzymatic and chemical reactions in solution | Dynamic behavior of the substrate-enzyme complex or solvated reactant, conformational flexibility. |

| Quantum Mechanics (QM) | Chemical reactions | Geometries and energies of transition states, reaction pathways, activation barriers. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Enzymatic reactions | High-accuracy electronic structure of the reacting part (QM) combined with the effect of the protein environment (MM). |

Advanced Analytical Methodologies for 1,3 Dimethylpiperidin 3 Amine

Development of Chiral Separation Techniques for Enantiomeric Purity Assessment

The enantiomeric purity of chiral amines like 1,3-Dimethylpiperidin-3-amine is a crucial quality attribute, often determining the compound's efficacy and safety in pharmaceutical applications. Consequently, robust analytical methods for separating and quantifying enantiomers are essential.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the chiral separation of amine compounds. Direct separation on chiral stationary phases (CSPs) is a widely used approach. For instance, a chiral HPLC method was developed to estimate the (S)-isomer in (R)-piperidin-3-amine dihydrochloride (B599025), a structurally related compound. nih.gov This method utilized a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, achieving a resolution greater than 4.0 between the enantiomers. nih.gov

Another approach involves the use of a vancomycin (B549263) macrocyclic antibiotic chiral stationary phase (Chirobiotic V) for the separation of clenbuterol (B1669167) enantiomers, demonstrating the versatility of CSPs. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.

When direct chiral separation is challenging, derivatization with a chiral derivatizing agent (CDA) to form diastereomers offers an effective alternative. thieme-connect.deresearchgate.net These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral stationary phase.

For amines, a variety of CDAs are available. A common strategy involves the formation of amides, carbamates, or ureas. thieme-connect.de For example, a pre-column derivatization technique using para-toluene sulfonyl chloride (PTSC) was successfully employed for the enantiomeric purity assessment of piperidin-3-amine (B1201142). nih.gov This not only facilitated chiral separation but also introduced a chromophore, enabling UV detection. nih.gov Similarly, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is another reagent used for the precolumn derivatization of chiral amines and amino acids, allowing for their separation by reversed-phase liquid chromatography. acs.org

The development of a sensitive HPLC method for determining the enantiomeric purity of a fluoroquinolone, WCK 1152, which contains a 4-amino-3,3-dimethylpiperidin-1-yl moiety, involved pre-derivatization with protected L-proline to form diastereomers. nih.govresearchgate.net This method achieved excellent separation with a resolution of over 4 on a C-18 stationary phase. nih.govresearchgate.net

| Derivatization Reagent | Analyte Type | Resulting Derivative | Analytical Technique | Reference |

| para-Toluene Sulfonyl Chloride (PTSC) | Amines | Sulfonamides | Chiral HPLC-UV | nih.gov |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines, Amino Acids | Carbamates | RP-HPLC | acs.org |

| Protected L-proline | Primary Amines | Amides | RP-HPLC | nih.govresearchgate.net |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Amines | Fluorescent Isoindoles | LC-MS | mdpi.com |

This table summarizes various derivatization reagents and their applications in the analysis of chiral amines.

Modern Spectroscopic Techniques for Structure Elucidation and Characterization

Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural picture. jchps.comegyankosh.ac.inuoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the determination of its connectivity and stereochemistry. jchps.comegyankosh.ac.in For complex cases, two-dimensional (2D) NMR techniques can be employed to establish correlations between different nuclei. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. jchps.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. jchps.comegyankosh.ac.in For amines, characteristic N-H stretching and bending vibrations can be observed.

A recent development in structure elucidation is the spec2struct framework, which combines multimodal embeddings, contrastive learning, and evolutionary algorithms to determine molecular structures from various spectroscopic data. chemrxiv.org

Chromatographic Methods for Impurity Profiling and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses for impurity profiling and quantitative analysis of this compound. bohrium.com

HPLC methods, often coupled with UV or mass spectrometric detection, are widely used for the separation and quantification of non-volatile and thermally labile impurities. researchgate.net For instance, an HPLC method was developed for the quantitative analysis of 3,4-dimethylmethcathinone (B1649914) in biological samples, demonstrating the technique's applicability to substituted amines. nih.gov

GC is suitable for the analysis of volatile impurities. However, the analysis of free amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net Derivatization is often employed to improve the chromatographic behavior of amines. researchgate.net For example, a quantitative analysis method for 1-(3-dimethylaminopropyl)-3-ethyl urea (B33335) hydrochloride in 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (B86325) hydrochloride was developed using GC after pretreatment with a base. google.com

| Analytical Technique | Application | Key Considerations | Reference |

| HPLC | Impurity Profiling, Quantitative Analysis | Choice of column, mobile phase, and detector. | researchgate.netnih.gov |

| GC | Volatile Impurity Analysis | Derivatization may be required for polar amines. | researchgate.netgoogle.com |

This table highlights the primary chromatographic methods used for impurity analysis of amine compounds.

Innovations in Sample Preparation for Amine Analysis (e.g., Deep Eutectic Solvents in Liquid Phase Microextraction)

Advancements in sample preparation are crucial for improving the sensitivity, selectivity, and efficiency of analytical methods for amines. researchgate.netacs.orgchromatographyonline.com Miniaturized techniques that reduce solvent consumption and sample volume are gaining prominence. acs.orgmdpi.com

A significant innovation is the use of Deep Eutectic Solvents (DESs) in liquid-phase microextraction (LPME). nih.govmdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They are considered green solvents due to their low toxicity, biodegradability, and simple preparation. mdpi.comresearchgate.net

In the context of amine analysis, DESs can be used as extraction solvents. nih.gov For instance, a continuous homogenous liquid phase microextraction method based on the in-situ preparation of a deep eutectic solvent has been developed for the analysis of aliphatic amines in urine samples by GC-MS. nih.gov Hydrophobic deep eutectic solvents have also been utilized in supramolecular solvent-based microextraction for the determination of analytes in complex matrices. nih.gov These innovative sample preparation techniques offer enhanced extraction efficiency and are more environmentally friendly compared to traditional methods. acs.org

Future Research Directions and Unexplored Potential of 1,3 Dimethylpiperidin 3 Amine

Development of Novel Therapeutic Agents Incorporating the 1,3-Dimethylpiperidin-3-amine Moiety

The structural characteristics of this compound make it an attractive building block for the design of new therapeutic agents. The rigid piperidine (B6355638) core, combined with the gem-dimethyl substitution at the 3-position and the primary amine, offers a distinct three-dimensional architecture that can be exploited for selective binding to biological targets. Future research efforts are anticipated to focus on incorporating this moiety into larger molecular frameworks to explore its potential in various therapeutic areas. The development of derivatives could lead to novel drug candidates with improved efficacy and pharmacokinetic profiles.

Green Chemistry Approaches to the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing the reduction of environmental impact. A significant area for future research lies in the development of sustainable and efficient synthetic routes to this compound and its derivatives. Traditional methods for synthesizing substituted piperidines often involve multiple steps, hazardous reagents, and the generation of substantial waste. Future investigations will likely focus on catalytic methods, the use of renewable feedstocks, and the application of flow chemistry to create more environmentally friendly and economically viable production processes.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | High atom economy, potentially fewer steps. | Often requires high pressure/temperature and expensive catalysts. |

| Reductive Amination | Can utilize readily available starting materials. | May require harsh reducing agents and produce byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and substrate scope can be limiting. |

| Flow Chemistry | Improved safety, scalability, and efficiency; reduced waste. | Higher initial investment in specialized equipment. |

Q & A

Q. What synthetic methodologies are most reliable for preparing 1,3-Dimethylpiperidin-3-amine, and how can purity be optimized?

The synthesis of this compound typically involves reductive amination or alkylation of piperidine derivatives. For example, secondary amine synthesis via iodide-mediated electrolysis has been validated for structurally similar compounds, offering high selectivity and reduced byproduct formation . Purity optimization requires rigorous purification techniques (e.g., column chromatography, recrystallization) and analytical validation (GC-MS, NMR) to confirm the absence of intermediates like unreacted alkylating agents .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic and computational methods are essential. NMR (¹H, ¹³C) and FT-IR can confirm functional groups and stereochemistry. For electronic properties, density functional theory (DFT) calculations analyze charge distribution and molecular orbitals, while X-ray crystallography (if crystalline) resolves 3D conformation . PubChem3D tools can predict bioactive conformers by comparing 3D similarity to known analogs .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard identification, including flammability, corrosivity, and toxicity. Use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis. Spill management protocols should neutralize amines with weak acids (e.g., acetic acid) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity or binding affinity?

Quantum chemical analysis (e.g., DFT, molecular dynamics) can reconcile discrepancies by simulating reaction pathways or ligand-protein interactions. For example, hybrid compound studies combining experimental kinetics with DFT-derived transition states have clarified mechanistic ambiguities in amine reactivity . Similarly, 3D conformational modeling (PubChem3D) identifies bioactive conformers that may not align with 2D structural predictions .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity or selectivity?

Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock, Schrödinger) can prioritize substituents that improve target binding. For example, adding electron-withdrawing groups to the piperidine ring may modulate pKa and enhance membrane permeability. Mixed anhydride peptide coupling methods, validated in similar amines, enable efficient derivatization .

Q. How can researchers address challenges in scaling up synthesis without compromising yield or enantiomeric purity?

Optimize catalytic systems (e.g., asymmetric catalysis with chiral ligands) to maintain stereocontrol. Continuous flow reactors reduce side reactions in exothermic steps like alkylation. Process analytical technology (PAT) monitors real-time parameters (temperature, pH) to ensure consistency .

Q. What experimental approaches validate the compound’s role in biological systems (e.g., enzyme inhibition, receptor modulation)?

Use in vitro assays (e.g., fluorescence polarization, SPR) to quantify binding kinetics. For enzyme inhibition, combine kinetic studies (Michaelis-Menten plots) with molecular dynamics simulations to identify allosteric sites. Metabolomic profiling (LC-MS) tracks downstream effects in cellular models .

Methodological Guidance for Data Analysis

Q. How should conflicting toxicity data from in vitro vs. in vivo studies be interpreted?

Apply systematic review frameworks (e.g., Cochrane guidelines) to assess study quality, bias, and external validity. Dose-response meta-analysis can reconcile differences, while toxicogenomics identifies species-specific metabolic pathways .

Q. What statistical methods are robust for analyzing dose-dependent effects in pharmacological studies?

Non-linear regression (e.g., Hill equation) models dose-response curves. Bayesian hierarchical models account for inter-study variability, and principal component analysis (PCA) reduces dimensionality in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.